2-Chloro-6-pyrazin-2-ylnicotinonitrile

regioisomer synthetic intermediate cross-coupling

2-Chloro-6-pyrazin-2-ylnicotinonitrile (CAS 946385-06-4) is a heteroaromatic building block comprising a 2-chloro-3-cyanopyridine core coupled at the 6-position with a pyrazine ring. It belongs to the pyrazine-pyridine biheteroaryl class that has yielded potent VEGFR-2 inhibitors.

Molecular Formula C10H5ClN4
Molecular Weight 216.62 g/mol
CAS No. 946385-06-4
Cat. No. B3043885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-pyrazin-2-ylnicotinonitrile
CAS946385-06-4
Molecular FormulaC10H5ClN4
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2
InChIInChI=1S/C10H5ClN4/c11-10-7(5-12)1-2-8(15-10)9-6-13-3-4-14-9/h1-4,6H
InChIKeyAKKCPXNFYSWWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-pyrazin-2-ylnicotinonitrile (CAS 946385-06-4) – What Scientific Procurement Teams Need to Know Before Sourcing


2-Chloro-6-pyrazin-2-ylnicotinonitrile (CAS 946385-06-4) is a heteroaromatic building block comprising a 2-chloro-3-cyanopyridine core coupled at the 6-position with a pyrazine ring . It belongs to the pyrazine-pyridine biheteroaryl class that has yielded potent VEGFR-2 inhibitors [1]. The compound is a versatile synthetic intermediate whose reactivity is governed by the electron-withdrawing nitrile group, the chlorine substituent enabling cross-coupling, and the pyrazinyl moiety that can participate in metal coordination .

Why 2-Chloro-6-pyrazin-2-ylnicotinonitrile Cannot Be Randomly Replaced by In-Class Biheteroaryl Analogues


Simple replacement of 2-chloro-6-pyrazin-2-ylnicotinonitrile with a positional isomer or a different halogen analogue is not risk-free. The spatial disposition of the chloro, nitrile, and pyrazinyl groups dictates both the regioselectivity of Pd-catalysed couplings and the final compound's kinase selectivity profile [1]. In the VEGFR-2 series, moving the nitrogen atoms by a single position altered IC50 values by more than two orders of magnitude [1]. Consequently, procurement decisions based solely on generic scaffold similarity without experimental verification can lead to failed syntheses or inactive lead compounds .

Quantitative Evidence Guide – 2-Chloro-6-pyrazin-2-ylnicotinonitrile vs. Closest Analogues


Regioisomeric Purity: 2-Chloro-6-pyrazin-2-ylnicotinonitrile vs. 6-Chloro-2-(5'-cyano-2'-pyridyl)pyrazine

2-Chloro-6-pyrazin-2-ylnicotinonitrile (CAS 946385-06-4) and 6-chloro-2-(5'-cyano-2'-pyridyl)pyrazine (CAS 1185311-70-9) are constitutional isomers that differ in the location of the chlorine and nitrile groups. The target compound bears the chlorine on the pyridine ring (position 2) and the nitrile on the same ring (position 3), leaving the pyrazine ring unsubstituted. In the comparator, the chlorine is on the pyrazine ring (position 6) and the nitrile is on the pyridine ring (position 5). This structural swap results in a different electronic environment: the target's chlorine is activated by the adjacent nitrile group for SNAr and cross-coupling reactions, while the comparator's chloro-pyrazine motif is less reactive due to the absence of an ortho electron-withdrawing group .

regioisomer synthetic intermediate cross-coupling

Halogen Reactivity Profile: Cl vs. Br Analogue in Pd-Catalysed Transformations

The chlorine atom in 2-chloro-6-pyrazin-2-ylnicotinonitrile provides a well-defined reactivity window in palladium-catalysed cross-coupling reactions. In the pyrazine-pyridine biheteroaryl series, chlorine-substituted intermediates demonstrated excellent compatibility with Suzuki–Miyaura couplings, achieving isolated yields typically >75% under standard conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O, 90 °C) [1]. Although direct comparative data for the bromo analog (2-bromo-6-pyrazin-2-ylnicotinonitrile) is not published, general reactivity principles indicate that chlorine is less prone to unwanted homocoupling and protodehalogenation side reactions than bromine, thereby offering a better balance of reactivity and stability for multi-step synthetic sequences [2].

Suzuki coupling Buchwald-Hartwig halogen selectivity

Kinase Inhibitor Scaffold Validation: Pyrazine-Pyridine Biheteroaryl VEGFR-2 Potency

The pyrazine-pyridine biheteroaryl scaffold, of which 2-chloro-6-pyrazin-2-ylnicotinonitrile is a direct precursor, has been validated in a series of potent VEGFR-2 inhibitors. Compound 15 from the Kuo et al. study (a 6-(pyridin-3-yl)-pyrazine derivative) achieved an IC50 of 0.084 µM against VEGFR-2, with >100-fold selectivity over several off-target kinases [1]. While the target compound itself is not the final active pharmaceutical ingredient, its core architecture is essential for accessing this activity profile. In contrast, pyridine-pyridine biheteroaryl analogues lacking the pyrazine nitrogen showed substantially reduced potency (IC50 > 1 µM) [1].

VEGFR-2 kinase inhibition IC50

Commercial Availability and Purity Consistency: Lot-to-Lot Reproducibility

Commercially available 2-chloro-6-pyrazin-2-ylnicotinonitrile is routinely supplied with a purity of ≥98% as determined by HPLC . This is comparable to the purity of the regioisomer 6-chloro-2-(5'-cyano-2'-pyridyl)pyrazine, which is also listed at 97%+ . However, the target compound benefits from a more established supply chain with multiple independent vendors (Apollo Scientific, SynQuest Labs, CymitQuimica), facilitating competitive pricing and reliable delivery .

purity HPLC quality control

Where 2-Chloro-6-pyrazin-2-ylnicotinonitrile Delivers the Highest ROI – Application Scenarios


Medicinal Chemistry: VEGFR-2 and Angiogenesis Inhibitor Lead Optimisation

For teams pursuing VEGFR-2 kinase inhibitors, 2-chloro-6-pyrazin-2-ylnicotinonitrile serves as a key intermediate to access the pyrazine-pyridine biheteroaryl chemotype. The scaffold has produced VEGFR-2 inhibitors with IC50 values as low as 0.084 µM and >100-fold selectivity over related kinases [1]. The chlorine handle allows systematic exploration of substitution vectors through Pd-mediated couplings, making the compound an efficient starting point for SAR studies.

Chemical Biology: Selective Kinase Probe Development

The differential selectivity profile observed for pyrazine-pyridine biheteroaryls (e.g., compound 15 showing >100-fold selectivity against CDK1, CDK4, MAPK, PKA, and PKC) makes this scaffold attractive for developing chemical probes [1]. Starting with 2-chloro-6-pyrazin-2-ylnicotinonitrile enables modular assembly of focused libraries for kinase selectivity profiling.

Process Chemistry: Scalable Cross-Coupling Platform

The chlorine substituent on the electron-deficient pyridine ring is ideally positioned for scalable Pd-catalysed transformations. Coupling yields exceeding 75% have been demonstrated for structurally related chloro-pyrazine-pyridines under standard conditions [1][2]. The commercial availability of multi-gram quantities (10 g, 500 g, 1 kg) from major suppliers further supports process development and scale-up .

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